

# MAP855: A Comparative Guide to Its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: MAP855

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This guide provides a detailed comparison of the cross-reactivity profile of **MAP855**, a potent and selective MEK1/2 inhibitor, against other kinases. The data presented is derived from preclinical research and is intended to provide an objective overview of **MAP855**'s performance and aid in its evaluation as a research tool and potential therapeutic agent.

## Executive Summary

**MAP855** is an ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAF/MEK/ERK signaling pathway.<sup>[1]</sup> Dysregulation of this pathway is implicated in various cancers, making MEK an attractive target for therapeutic intervention. A critical aspect of any kinase inhibitor's utility is its selectivity, as off-target effects can lead to toxicity and limit its therapeutic window. This guide summarizes the kinome-wide selectivity of **MAP855**, presenting quantitative data on its activity against a broad panel of kinases and detailing the experimental methods used for this assessment.

## Cross-Reactivity Profile of MAP855

To elucidate the selectivity of **MAP855**, its inhibitory activity was assessed against a panel of 239 kinases at a concentration of 1  $\mu$ M. The results demonstrate that **MAP855** is a highly selective inhibitor of MEK1.

## Quantitative Kinase Inhibition Data

The following table summarizes the percentage of inhibition by **MAP855** at a concentration of 1  $\mu$ M for a selection of kinases. A lower percentage indicates higher selectivity for the primary target (MEK1).

Kinase Target	Percentage Inhibition at 1 $\mu$ M MAP855
MEK1	100%
ABL1	1%
AKT1	-1%
ALK	2%
AURKA	0%
BRAF	1%
CDK2	-2%
EGFR	1%
ERBB2	3%
ERK2	2%
FAK	0%
FGFR1	2%
JAK2	1%
JNK1	0%
MET	1%
p38 $\alpha$	-1%
PI3K $\alpha$	0%
SRC	2%
VEGFR2	1%

Data extracted from the supplementary  
information of Poddutoori R, et al. J Med Chem.  
2022;65(5):4350-4366.

Note: The complete list of 239 kinases can be found in the supplementary materials of the cited publication.

## Experimental Protocols

The following section details the methodology used to determine the kinase selectivity profile of **MAP855**.

### Kinase Panel Screening Assay

The cross-reactivity of **MAP855** was determined using a radiolabeled ATP competition binding assay.

Objective: To assess the inhibitory activity of **MAP855** against a broad panel of human kinases.

Methodology:

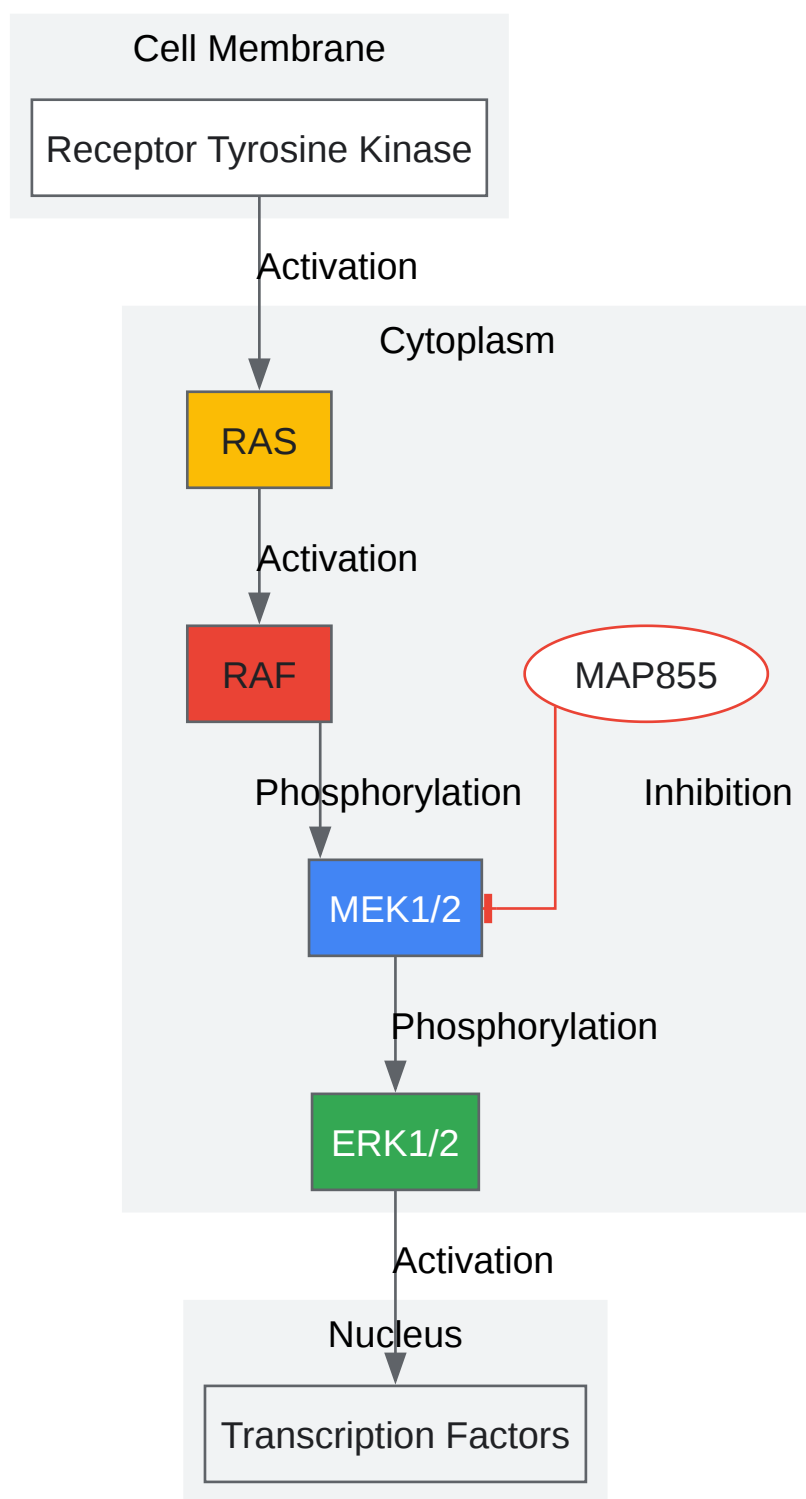
- **Compound Preparation:** **MAP855** was dissolved in DMSO to a stock concentration of 10 mM and subsequently diluted to the final screening concentration of 1  $\mu$ M.
- **Kinase Panel:** A panel of 239 purified human kinases was utilized for the screening.
- **Binding Assay:** The assay was performed in microtiter plates. Each well contained a specific kinase, a kinase-specific tracer, and either **MAP855** or a vehicle control (DMSO). The binding of the tracer to the kinase was detected. The ability of **MAP855** to displace the tracer from the kinase active site was measured.
- **Data Analysis:** The percentage of inhibition for each kinase was calculated by comparing the signal in the presence of **MAP855** to the signal of the vehicle control.

## Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of **MAP855**'s mechanism of action and the experimental process for its evaluation, the following diagrams are provided.

### RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. **MAP855** targets MEK1/2 within this pathway.

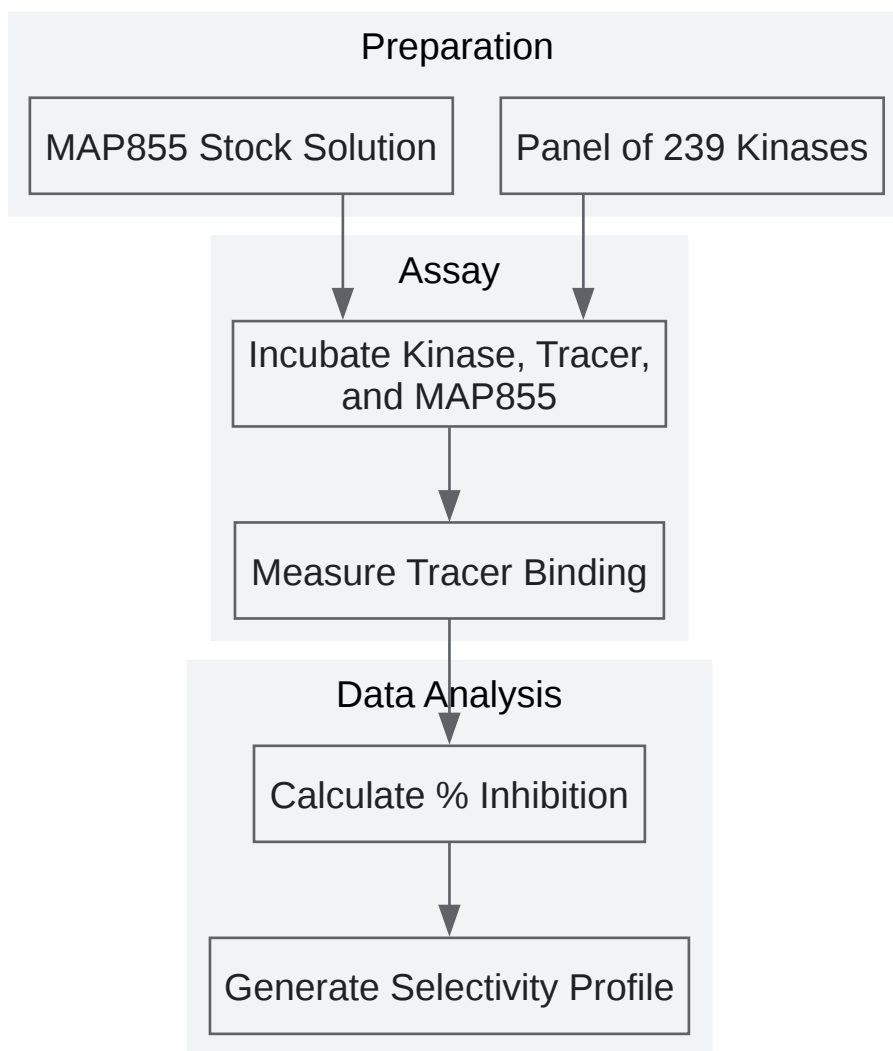


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Caption: The RAF/MEK/ERK signaling cascade and the point of intervention by **MAP855**.

## Kinase Selectivity Profiling Workflow

The following diagram illustrates the key steps involved in assessing the cross-reactivity of a kinase inhibitor like **MAP855**.



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Caption: A simplified workflow for determining the kinase selectivity profile of **MAP855**.

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## References

- 1. mitogen-activated protein kinase kinase 1 | STE7 family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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